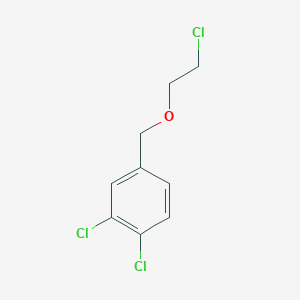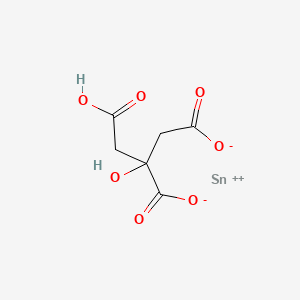
Stannic citric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannic citric acid is a compound formed by the combination of stannic oxide (tin(IV) oxide) and citric acid. Stannic oxide, also known as tin(IV) oxide, is an inorganic compound with the formula SnO₂. Citric acid, on the other hand, is an organic compound with the formula C₆H₈O₇. The combination of these two compounds results in a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of stannic citric acid typically involves the reaction of stannic oxide with citric acid in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of stannic oxide and the formation of the desired compound. The reaction can be represented as follows: [ \text{SnO}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Sn(C}_6\text{H}_5\text{O}_7)_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity stannic oxide and citric acid. The process includes the following steps:
Dissolution: Stannic oxide is dissolved in a solution of citric acid under controlled conditions.
Filtration: The solution is filtered to remove any undissolved particles.
Concentration: The filtered solution is concentrated by evaporation to obtain a higher yield of the compound.
Crystallization: The concentrated solution is allowed to crystallize, forming this compound crystals.
Drying: The crystals are dried to remove any residual moisture.
Analyse Des Réactions Chimiques
Types of Reactions
Stannic citric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Stannic citric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other tin compounds.
Biology: Employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Explored for its potential use in medical treatments, including as an antimicrobial agent.
Industry: Utilized in the production of tin-based materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of stannic citric acid involves its interaction with molecular targets and pathways in biological systems. The compound can chelate metal ions, which affects various biochemical processes. It also interacts with cellular components, leading to changes in cellular functions and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannic oxide (SnO₂): An inorganic compound with similar properties but lacks the organic component of citric acid.
Citric acid (C₆H₈O₇): An organic acid with similar chelating properties but lacks the tin component.
Uniqueness
Stannic citric acid is unique due to its combination of inorganic tin and organic citric acid, which imparts distinct properties and applications not found in either component alone. The compound’s ability to chelate metal ions and its reactivity in various chemical reactions make it valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
6493-69-2 |
|---|---|
Formule moléculaire |
C6H6O7Sn |
Poids moléculaire |
308.82 g/mol |
Nom IUPAC |
2-(carboxymethyl)-2-hydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
USYAMXSCYLGBPT-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


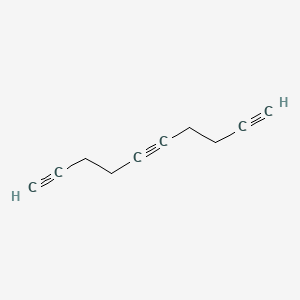
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
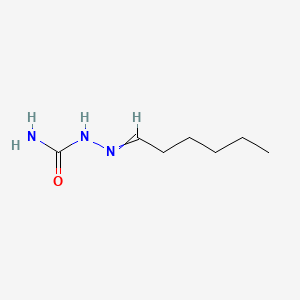
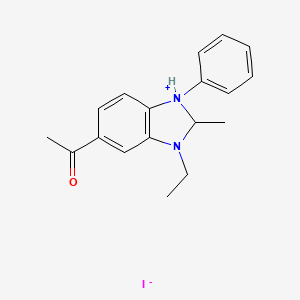
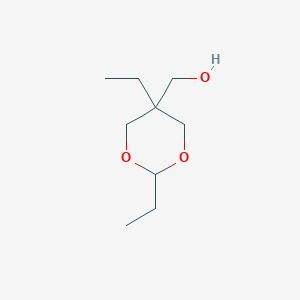
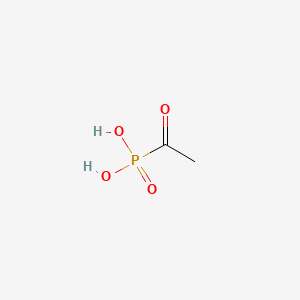
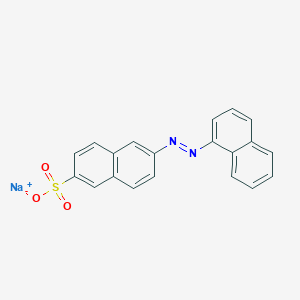
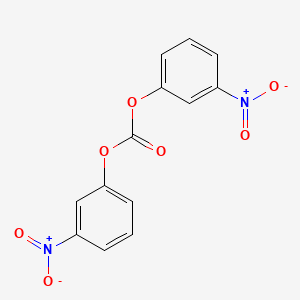
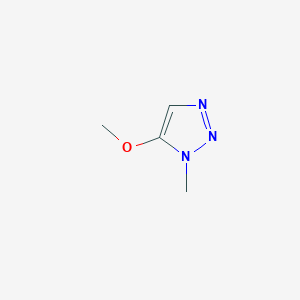
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
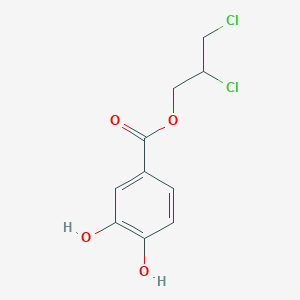
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
